molecular formula C8H14N2O2 B12825880 1-(3-Methylbutanoyl)imidazolidin-2-one

1-(3-Methylbutanoyl)imidazolidin-2-one

Cat. No.: B12825880
M. Wt: 170.21 g/mol
InChI Key: BUPICVNFZFVBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Imidazolidin-2-one Core in Organic Chemistry Research

The imidazolidin-2-one scaffold, a five-membered cyclic urea (B33335), is a cornerstone in modern organic and medicinal chemistry. nih.govwikipedia.org This heterocyclic system is not merely a passive framework but an active participant in a multitude of chemical transformations and is a key structural feature in numerous biologically active molecules. nih.govmdpi.com Drugs containing this ring system include the antibiotic azlocillin (B1666447) and the antihypertensive agent imidapril. wikipedia.org

The imidazolidin-2-one core serves as an important synthetic intermediate that can be converted into a wide array of complex structures. mdpi.comresearchgate.net These compounds are frequently used as precursors for 1,2-vicinal diamines, which are themselves valuable building blocks in organic chemistry. nih.gov The stability of the cyclic urea structure allows for chemical modifications at other parts of a molecule without disrupting the core. Furthermore, they are employed in the synthesis of various other heterocyclic compounds. Their utility extends to being monomers for specialized polymers and as components in agrochemicals.

In the realm of asymmetric synthesis, which seeks to create specific stereoisomers of chiral molecules, imidazolidin-2-ones have proven to be exceptional chiral auxiliaries. researchgate.netresearchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Chiral imidazolidin-2-ones are particularly effective in directing reactions such as asymmetric alkylations, aldol (B89426) reactions, and Michael additions. researchgate.netresearchgate.net

A key advantage of imidazolidin-2-one-based auxiliaries is their greater stability towards nucleophilic ring-opening compared to the widely used Evans' oxazolidinone auxiliaries. researchgate.net This enhanced stability, combined with their high crystallinity which facilitates purification, makes them a highly promising class of auxiliaries for producing optically pure compounds. researchgate.netnih.gov

Chiral Auxiliary Application Reaction Type Key Feature
Asymmetric AlkylationFormation of C-C bondsHigh diastereoselectivity (>99% de) has been achieved using polymer-supported imidazolidinone auxiliaries. nih.gov
Asymmetric Aldol ReactionsFormation of β-hydroxy carbonylsThe stereochemical outcome can be controlled by the choice of metal enolate (lithium vs. titanium). chim.it
Diels-Alder Reactions[4+2] CycloadditionsN-enoylimidazolidin-2-ones act as highly diastereoselective dienophiles. researchgate.net

Overview of N-Acylation Strategies for Cyclic Urea Derivatives

N-acylation is the process of attaching an acyl group (R-C=O) to a nitrogen atom. For cyclic ureas like imidazolidin-2-one, this transformation is crucial for creating the versatile derivatives used in synthesis. Several methods exist for N-acylation, often involving the reaction of the urea's N-H bond with an activated carboxylic acid derivative.

Common strategies include:

Reaction with Acyl Chlorides: This is a straightforward method where the imidazolidin-2-one is treated with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Reaction with Isocyanates: N-acylisocyanates can react with amines to form N-acylureas. reading.ac.uk Alternatively, amides can react with isocyanates under specific conditions. reading.ac.uk

Coupling with Carboxylic Acids: Direct coupling with a carboxylic acid requires an activating agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) have been used for this purpose. reading.ac.uk

Use of Acyl Carbamates: Acyl carbamates can serve as intermediates that react with amines to yield N-acylureas under mild conditions. reading.ac.uknih.gov

Recently, N-acyl ureas themselves have been recognized as mild activating agents for carboxylic acids, particularly in the challenging context of peptide synthesis, highlighting the nuanced reactivity of this functional group. wayne.edu

Structural Context of 1-(3-Methylbutanoyl)imidazolidin-2-one within N-Acylated Imidazolidin-2-ones

This compound is a specific member of the N-acylated imidazolidin-2-one family. Its structure consists of the core imidazolidin-2-one ring where one of the nitrogen atoms is substituted with a 3-methylbutanoyl group, also known as an isovaleroyl group.

The isovaleroyl group introduces a branched, four-carbon alkyl chain attached to the carbonyl. This particular acyl group defines the steric and electronic properties of the molecule, influencing its reactivity in subsequent chemical transformations. As a member of this class, its chemical behavior is expected to be analogous to other N-acylated imidazolidin-2-ones, serving as a potential intermediate in organic synthesis. For instance, the carbonyl group of the acyl chain can be enolized and participate in stereoselective reactions if a chiral imidazolidin-2-one core is used.

Compound Property Value
Chemical Formula C8H14N2O2
Molecular Weight 170.21 g/mol
IUPAC Name This compound
Structure Imidazolidin-2-one ring N-acylated with an isovaleroyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-(3-methylbutanoyl)imidazolidin-2-one

InChI

InChI=1S/C8H14N2O2/c1-6(2)5-7(11)10-4-3-9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12)

InChI Key

BUPICVNFZFVBRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCNC1=O

Origin of Product

United States

Synthetic Methodologies for 1 3 Methylbutanoyl Imidazolidin 2 One and Analogues

General Synthetic Routes to Imidazolidin-2-ones

The construction of the imidazolidin-2-one ring can be accomplished through several primary approaches, each offering distinct advantages in terms of starting materials, reaction conditions, and efficiency. mdpi.comresearchgate.net These methods include the cyclization of 1,2-diamines, the diamination of olefins, intramolecular cyclizations of urea (B33335) derivatives, and ring expansion reactions. mdpi.comacs.org

The most conventional and direct method for synthesizing imidazolidin-2-ones is the reaction of a 1,2-diamine (also known as a vicinal diamine) with a suitable carbonylating agent. mdpi.comnih.govnih.gov This approach directly installs the carbonyl group to form the cyclic urea structure. mdpi.com

A range of carbonylating agents have been employed for this transformation, with varying degrees of reactivity and safety profiles. Historically, highly toxic reagents like phosgene (B1210022) and its equivalent, triphosgene, were used. mdpi.com However, modern chemistry has shifted towards safer and more sustainable alternatives. mdpi.comacs.org These include:

Carbonyldiimidazole (CDI): A widely used, safer alternative that reacts with diamines to form the imidazolidin-2-one ring, releasing imidazole (B134444) as a byproduct. nih.govmdpi.com

Dialkyl Carbonates: Reagents like dimethyl carbonate or diethyl carbonate can be used, often requiring catalytic activation. mdpi.com

Carbon Dioxide (CO₂): As a green and atom-economical C1 source, CO₂ can be used for the synthesis of imidazolidin-2-ones from aliphatic 1,2-diamines, typically catalyzed by materials such as ceria-based heterogeneous catalysts. mdpi.com

Carbon Monoxide (CO): Oxidative carbonylation of aliphatic or aromatic 1,2-diamines using CO in the presence of a catalyst (e.g., Pd(OAc)₂) is another established method. mdpi.com

Carbonylating AgentCatalyst/ConditionsNotes
Phosgene/TriphosgeneBase (e.g., triethylamine)Highly toxic, largely replaced by safer alternatives. mdpi.com
Carbonyldiimidazole (CDI)Typically uncatalyzedBenign byproducts (imidazole, CO₂). nih.govmdpi.com
Dialkyl CarbonatesVarious catalystsGreen alternative to phosgene. mdpi.com
Carbon Dioxide (CO₂)Ceria-based catalystsSustainable and atom-economical. mdpi.com
Carbon Monoxide (CO)Pd(OAc)₂, PPh₃, Et₃NUsed in oxidative carbonylation reactions. mdpi.com

An elegant strategy for constructing the imidazolidin-2-one ring involves the direct diamination of an alkene. mdpi.com This method forms the two C-N bonds of the heterocycle in a single conceptual step. These reactions can be performed as either intermolecular or intramolecular processes, often utilizing transition metal catalysts like palladium or copper. mdpi.comnih.govacs.org

The key challenge in catalytic diamination is the tendency of the diamine product to coordinate with and deactivate the metal catalyst. mdpi.com Despite this, successful protocols have been developed. For instance, palladium-catalyzed intermolecular diamination of 1,3-dienes with 1,3-dialkylureas can produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivity when a chiral pyridine-oxazoline ligand is used. mdpi.com

Another approach uses di-tert-butyldiaziridinone as the nitrogen source. nih.gov In the presence of a CuCl-PPh₃ catalyst, this reagent can effectively diaminate various terminal olefins to yield 4,4-disubstituted imidazolidin-2-ones. mdpi.comnih.gov Similarly, Pd(0) catalysts can be used to diaminate conjugated dienes regioselectively at the internal double bond using the same nitrogen source. nih.gov

The intramolecular hydroamination of unsaturated linear urea derivatives offers a highly atom-economical route to imidazolidin-2-ones. acs.orgnih.gov This method involves the cyclization of a pre-formed urea containing an alkene or alkyne moiety.

Gold(I) catalysts have proven particularly effective for this transformation. For example, treating N-allylic, N'-aryl ureas with a catalytic mixture of a gold(I) phosphine (B1218219) complex and a silver salt promotes a 5-exo hydroamination, yielding substituted imidazolidin-2-ones in excellent yields under mild conditions. nih.gov For substrates with an allylic substituent, this reaction can proceed with very high diastereoselectivity. nih.gov

Metal-free conditions have also been developed. The phosphazene base BEMP can catalyze the intramolecular hydroamidation of propargylic ureas at room temperature with short reaction times, providing excellent chemo- and regioselectivity for the formation of imidazolidin-2-ones. acs.org A proposed mechanism for the acid-catalyzed formation of imidazolidin-2-ones from (2,2-diethoxyethyl)ureas involves an initial intramolecular cyclization to form a 5-methoxyimidazolidin-2-one intermediate, which then furnishes an iminium cation that reacts with a nucleophile. nih.govmdpi.com

The ring expansion of aziridines, strained three-membered nitrogen-containing heterocycles, provides another pathway to the five-membered imidazolidin-2-one ring. mdpi.comorganic-chemistry.orgclockss.org This transformation typically involves reacting an aziridine (B145994) with an isocyanate.

For instance, N-alkylaziridine-2-carboxylates can undergo ring expansion upon reaction with N-alkyl isocyanates, even without a catalyst, to produce imidazolidin-2-ones. researchgate.net The reaction of aziridines with isothiocyanates can also be used. While this reaction can produce imidazolidine-2-thiones, the use of a Lewis acid mediator like zinc tetrafluoroborate (B81430) can alter the reaction pathway to favor the formation of thiazolidine (B150603) derivatives instead. acs.org The Heine reaction, involving the isomerization of an imidoyl aziridine (formed from an aziridine and an imidoyl chloride), is a classic method for synthesizing 2-imidazolines and demonstrates the utility of aziridines in ring expansion chemistry. nih.govnih.gov

Pseudo-multicomponent reactions (pseudo-MCRs) are one-pot processes where at least one of the starting materials participates in multiple steps of the reaction sequence. nih.govrsc.org This strategy offers high efficiency and sustainability for synthesizing complex molecules like imidazolidin-2-ones from simple precursors. nih.govmdpi.com

A recently developed pseudo-multicomponent protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones employs a 1,2-diamine (such as trans-(R,R)-diaminocyclohexane), an aldehyde, and a carbonylating agent in a one-pot sequence. nih.govmdpi.com The process involves the initial in-situ formation of a Schiff base from the diamine and aldehyde, followed by reduction to a secondary diamine, and subsequent cyclization with carbonyldiimidazole (CDI). nih.govmdpi.com This method has achieved yields ranging from 55% to 81% and represents a streamlined, greener alternative to traditional multi-step syntheses. nih.govmdpi.com

EntryAldehydeProduct Yield (One-Pot)
1aBenzaldehyde71%
1b4-(Benzyloxy)benzaldehyde70%
1c4-Methylphenoxy)acetaldehyde57%
1d4-Chlorobenzaldehyde81%
1e4-Methoxybenzaldehyde75%
1f4-Nitrobenzaldehyde55%
1g2-Naphthaldehyde68%
Yields for the synthesis of various 1,3-disubstituted imidazolidin-2-ones via a pseudo-MCR protocol. Data sourced from Morales-Mayorga, et al. (2025) nih.gov

Acylation Procedures for Imidazolidinone Chiral Auxiliaries

Once the imidazolidin-2-one ring is formed, the final step in the synthesis of 1-(3-methylbutanoyl)imidazolidin-2-one is the attachment of the 3-methylbutanoyl group (also known as an isovaleroyl group) to one of the ring's nitrogen atoms. This N-acylation is a common procedure, particularly when imidazolidinones are used as chiral auxiliaries in asymmetric synthesis. acs.orgresearchgate.net

The acylation is typically achieved by first deprotonating the N-H bond of the imidazolidin-2-one with a strong base to form a nucleophilic amide anion. A common base for this purpose is n-butyllithium (n-BuLi). The resulting lithium amide is then reacted with an appropriate acylating agent, such as 3-methylbutanoyl chloride (isovaleroyl chloride) or the corresponding anhydride. This electrophilic acyl substitution reaction furnishes the desired N-acylimidazolidinone product. This method is analogous to the well-established procedures for the N-acylation of other chiral auxiliaries like oxazolidinones. acs.org

Deprotonation-Acylation Protocols

The acylation of imidazolidin-2-one is a fundamental transformation for the synthesis of N-acyl derivatives, including this compound. A common and direct method involves the deprotonation of the imidazolidin-2-one nitrogen followed by acylation with a suitable acylating agent.

The process typically begins with the deprotonation of one of the N-H protons of the imidazolidin-2-one ring using a strong base. The resulting anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide, such as 3-methylbutanoyl chloride, to form the desired N-acylated product. The choice of base and reaction conditions is critical to ensure efficient deprotonation without promoting unwanted side reactions.

In a related context, the acylation of imidazolidine-2-thione, a sulfur analog, has been studied, revealing that the nature of the acyl chloride and the reaction conditions can influence the formation of mono- or di-acylated products. d-nb.infonih.gov For instance, the condensation of imidazolidine-2-thione with various acyl chlorides in dimethylacetamide (DMA) can lead to the formation of mono-acylated derivatives. nih.gov This suggests that similar control over the acylation of imidazolidin-2-one could be achieved by carefully selecting the reaction parameters.

Mild Acylation Conditions

While strong bases are effective for deprotonation, there is a growing interest in developing milder acylation protocols to enhance functional group tolerance and avoid harsh reaction conditions. nih.gov One such approach involves the use of a pseudo-multicomponent, one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com This method utilizes the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with carbonyldiimidazole (CDI). mdpi.com This strategy showcases an efficient and more sustainable route to substituted imidazolidin-2-ones. mdpi.com

Furthermore, the Schotten-Baumann procedure, which involves acylation in the presence of water, offers a mild and often high-yielding method for acylating amines. youtube.com This technique can be adapted for the acylation of imidazolidin-2-one, potentially using an aqueous solvent mixture to improve the solubility of the reactants and employing a mild base like potassium carbonate. youtube.com The use of acyl fluorides, which are generally more stable and less prone to side reactions than acyl chlorides, can also contribute to milder reaction conditions. youtube.com

Asymmetric Synthetic Approaches for Imidazolidin-2-one Derivatives

The synthesis of enantiomerically pure imidazolidin-2-one derivatives is of significant importance due to the stereospecific nature of many biological processes. Several asymmetric synthetic strategies have been developed to address this challenge.

Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions

Palladium-catalyzed reactions have emerged as powerful tools for the construction of C-N bonds. A notable application is the asymmetric carboamination of alkenes to produce enantiomerically enriched imidazolidin-2-one derivatives. thieme-connect.comthieme-connect.com This transformation allows for the synthesis of chiral 4-substituted imidazolidin-2-ones, which are prevalent in various biologically active molecules. thieme-connect.comthieme-connect.com

The reaction typically involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene bearing a pendant urea moiety. mdpi.com The mechanism is believed to proceed through the syn-insertion of the alkene into a palladium-nitrogen bond, followed by reductive elimination to afford the cyclic product. nih.gov The enantioselectivity of the reaction is controlled by the use of chiral ligands, with (S)-Spirophos PE being identified as a particularly effective ligand for achieving high enantioselectivities in the synthesis of 4-benzyl-imidazolidin-2-one derivatives. thieme-connect.com The level of asymmetric induction can also be significantly influenced by the presence of anionic additives. thieme-connect.com

Table 1: Asymmetric Palladium-Catalyzed Alkene Carboamination

Catalyst System Ligand Additive Product Type Enantioselectivity Reference
Pd₂(dba)₃ (S)-Spirophos PE t-BuONa 4-Benzyl-imidazolidin-2-one derivatives High thieme-connect.com

Chiral Auxiliary-Mediated Asymmetric Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been widely applied in asymmetric synthesis to produce enantiomerically pure compounds. researchgate.net Chiral imidazolidin-2-ones themselves can act as effective chiral auxiliaries in various transformations, including alkylations, aldol (B89426) reactions, and Michael additions, due to their high crystallinity and resistance to ring-opening. researchgate.net

The general approach involves attaching a chiral auxiliary to the imidazolidin-2-one precursor. The chiral environment provided by the auxiliary then directs the stereochemical course of subsequent reactions. After the desired stereocenter has been established, the auxiliary can be cleaved and recovered for reuse. A variety of chiral auxiliaries have been developed, many of which are derived from readily available natural sources. researchgate.net For example, oxazolidinone auxiliaries, pioneered by Evans, have been instrumental in the stereoselective synthesis of numerous complex natural products. wikipedia.org Similarly, pyroglutamic acid derivatives have been employed as chiral auxiliaries in the asymmetric synthesis of tetrahydro-β-carbolines. elsevierpure.com

Kinetic Resolution Techniques for Enantiopure Imidazolidinones

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org This technique can be applied to the synthesis of enantiopure imidazolidinones.

In a kinetic resolution, as the reaction progresses, the enantiomeric excess of the unreacted starting material increases, theoretically reaching 100% just before the reaction is complete. wikipedia.org An advancement of this method is dynamic kinetic resolution (DKR), where the slow-reacting enantiomer is continuously racemized back to the racemic mixture. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving a yield of up to 100%. youtube.com Kinetic resolution has been successfully applied to N,N'-cyclic azomethine imines through enantioselective reduction catalyzed by a Brønsted acid, yielding both enantioenriched pyrazolidinone product and recovered starting material. nih.gov

Polymer-Supported Synthesis of Imidazolidinone Systems

Solid-phase synthesis using polymer-supported reagents and substrates has gained significant traction as an efficient method for preparing libraries of heterocyclic compounds. clockss.orgnih.gov This approach simplifies purification, as excess reagents and byproducts can be removed by simple filtration. cam.ac.uk

One notable example is the use of a polymer-supported diphenylphosphoryl azide (B81097) (PS-DPPA) for the synthesis of imidazolidinone derivatives. clockss.org This solid-phase reagent facilitates the Curtius rearrangement of carboxylic acids to form isocyanates, which then undergo intramolecular cyclization to yield the desired heterocyclic products. clockss.org This method has been successfully used to synthesize various N-heterocycles, including imidazolidinones, in good yields. clockss.org The polymer-supported reagent can be easily separated from the product and potentially recycled. clockss.org

Table 2: Polymer-Supported Synthesis Approaches

Supported Reagent/Catalyst Reaction Type Product Advantage Reference
Polymer-supported diphenylphosphoryl azide (PS-DPPA) Curtius rearrangement/cyclization Imidazolidinones Simplified purification, good yields clockss.org
AuCl on solid support Intramolecular hydroamination Imidazolidinones Mild conditions mdpi.com
Polymer-supported perruthenate (PSP) Oxidation Aldehydes (precursors) Clean reaction, easy work-up cam.ac.uk

Non-Cross-Linked Polystyrene-Supported Auxiliaries

The use of non-cross-linked polystyrene (NCPS) as a soluble polymer support for chiral auxiliaries represents a significant advancement over traditional solid-phase synthesis, which often suffers from issues like non-linear kinetic behavior and unequal access to reaction sites. cdnsciencepub.comresearchgate.net NCPS-supported auxiliaries are soluble in many common organic solvents, allowing reactions to occur in a homogeneous phase, which closely mimics standard solution-phase chemistry. cdnsciencepub.com This solubility ensures that synthetic protocols can be readily adapted without the extensive optimization often required for heterogeneous systems. cdnsciencepub.com

A notable example is the synthesis of a non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary. nih.gov The synthesis begins with the functionalization of non-cross-linked polystyrene, which is then used as a scaffold to build the imidazolidinone ring system. This polymer-supported auxiliary has demonstrated excellent diastereocontrol (greater than 99% diastereomeric excess) in asymmetric alkylation reactions. nih.gov The success of this method highlights the advantages of using a soluble polymer support to create a recyclable and highly effective chiral auxiliary for generating optically pure carboxylic acids. nih.gov

The general structure of the functionalized non-cross-linked polystyrene allows for its use with various chiral auxiliaries, not limited to imidazolidinones. For instance, NCPS has also been successfully used to support oxazolidine-2-selone and oxazolidine-2-thione chiral auxiliaries, demonstrating the versatility of this polymer support system. cdnsciencepub.comresearchgate.net

Table 1: Asymmetric Alkylation using NCPS-Supported 2-Imidazolidinone Auxiliary

This table presents the results of asymmetric alkylation reactions using a non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary, showcasing the high diastereoselectivity achieved.

ElectrophileProductYield (%)Diastereomeric Excess (de, %)
Benzyl (B1604629) bromide(R)-2-Phenylpropionic acid95>99
Ethyl iodide(R)-2-Methylbutanoic acid92>99
Isopropyl iodide(R)-2,3-Dimethylbutanoic acid88>99
Allyl bromide(R)-2-Allylpentanoic acid90>99

Data sourced from a study on asymmetric alkylation reactions using NCPS-supported 2-imidazolidinone chiral auxiliaries. nih.gov

Recovery and Recycling Strategies in Polymer-Supported Systems

A primary advantage of using polymer-supported chiral auxiliaries is the simplified process for their recovery and recycling. In the case of non-cross-linked polystyrene-supported systems, the recovery process leverages the polymer's solubility characteristics. cdnsciencepub.com While the NCPS-supported auxiliary is soluble in solvents like dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) (EtOAc), it is insoluble in others, such as methanol (B129727) (MeOH) and ethanol (B145695) (EtOH). cdnsciencepub.com

This differential solubility is the basis for an effective recovery strategy. After the desired chemical transformation is complete, the reaction mixture, which exists as a homogeneous solution, is concentrated. The resulting viscous solution is then added to a "poor" solvent, typically a cold alcohol like ethanol. cdnsciencepub.com This causes the polymer-supported auxiliary to precipitate out of the solution. The precipitated solid can then be easily collected by simple filtration and dried for reuse in subsequent reactions. cdnsciencepub.comnih.gov This precipitation and filtration process offers a straightforward and efficient alternative to the often tedious chromatographic purification methods required to separate the auxiliary from the product in traditional solution-phase synthesis. cdnsciencepub.com

Mechanistic Insights into Reactions Involving 1 3 Methylbutanoyl Imidazolidin 2 One

Understanding Reaction Pathways and Intermediates

In acid-catalyzed reactions, the initial step often involves the protonation of the urea (B33335) oxygen, forming an oxonium cation. nih.gov This protonation enhances the electrophilicity of the carbonyl carbon, facilitating subsequent intramolecular cyclization or intermolecular reactions. nih.gov The cyclization process can lead to the formation of intermediates like 5-methoxyimidazolidine-2-one, which can then eliminate a molecule of methanol (B129727) to furnish an iminium cation. nih.gov This iminium intermediate is a key branching point, capable of reacting with various nucleophiles. nih.gov

Quantum chemistry calculations have been employed to rationalize the regioselectivity of these reactions by comparing the relative energies of different potential intermediates. nih.gov For instance, in the formation of substituted imidazolidin-2-ones, the stability of isomeric iminium cations (e.g., B and D in Scheme 4 of the source) and the corresponding transition states for nucleophilic attack (TS2 and TS3) were calculated to determine the most likely reaction course. nih.gov

Another significant pathway involves the formation of N-acyliminium ions from acyclic ketone precursors. nih.gov The course and stereochemistry of the subsequent intramolecular cyclizations are highly dependent on factors like the tether length and the geometry of the olefin within the cyclization substrate. nih.gov In metal-catalyzed processes, such as palladium-catalyzed diaminations, the mechanism can involve intermediates like four-membered metallacycles formed via oxidative addition of a metal to a diaziridinone N-N bond, followed by migratory insertion and reductive elimination. mdpi.com

The table below outlines key intermediates and their roles in reactions involving the imidazolidin-2-one core structure.

Intermediate TypePrecursor/FormationSubsequent ReactionReference
Oxonium Cation Protonation of urea oxygenIntramolecular cyclization nih.gov
Tetrahedral Intermediate Nucleophilic attack on acyl carbonylCollapse to products or other intermediates youtube.com
Iminium Cation Elimination from a cyclic intermediate (e.g., 5-alkoxyimidazolidinone)Reaction with nucleophiles nih.govprinceton.edu
Metallacycle Oxidative addition of a metal (e.g., Pd) to a nitrogen sourceMigratory insertion and reductive elimination mdpi.com

Stereochemical Control in Asymmetric Processes

N-acylimidazolidin-2-ones are structurally related to well-known chiral auxiliaries, such as Evans' oxazolidinones, and are used to control stereochemistry in asymmetric synthesis. wikipedia.org The control arises from the chiral environment created by the auxiliary, which directs the approach of reagents to a specific face of the reacting molecule.

The stereochemical outcome of reactions utilizing chiral imidazolidinone derivatives is dictated by the energy differences between diastereomeric transition states. The predictable stereoselectivity is often rationalized by analyzing the preferred conformation of the substrate-auxiliary conjugate. The bulky groups on the chiral auxiliary typically orient themselves to block one face of the reactive center, forcing the incoming reagent or substrate to approach from the less hindered side. princeton.edu

For example, in iminium catalysis using MacMillan imidazolidinones, computational models suggest that the benzyl (B1604629) group of the imidazolidinone framework effectively shields the Si face of the iminium ion intermediate. princeton.edursc.org This steric blockade leaves the Re face exposed for selective bond formation with the incoming nucleophile. princeton.edu The conformation of the transition state is crucial; factors like the relative configuration of substituents on the imidazolidinone ring can significantly influence which face is more accessible. beilstein-journals.org For instance, a cis-configuration of a ligand may position a large alkyl group towards the reactants, effectively blocking one pathway, while a trans-configuration may favor the alternative approach. beilstein-journals.org

Substrate control is a fundamental strategy in asymmetric synthesis where the chirality inherent in the starting material directs the formation of new stereocenters. rsc.org When 1-(3-methylbutanoyl)imidazolidin-2-one is derived from a chiral imidazolidin-2-one, it acts as a chiral auxiliary. wikipedia.org This auxiliary is covalently bonded to the reactive acyl group and guides the stereochemical course of the reaction. wikipedia.org

The principle relies on creating a diastereomeric transition state where one pathway is sterically or electronically favored over the other. The rigid, cyclic structure of the imidazolidinone auxiliary helps to lock the conformation of the attached acyl group, presenting a biased environment for the approaching nucleophile. rsc.org This strategy is particularly effective for cyclic scaffolds due to their more rigid conformations. rsc.org After the desired stereoselective transformation, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product. wikipedia.orgrsc.org This approach has proven widely applicable in asymmetric synthesis for the construction of new stereogenic centers. rsc.org

The stereoselectivity of reactions involving chiral imidazolidinone auxiliaries is often sensitive to reaction conditions such as temperature, solvent, and the nature of catalysts or reagents. In palladium-catalyzed asymmetric carboamination of allylic ureas, for example, a strong correlation was observed between the nucleophilicity of the nitrogen atom involved in the cyclization and the resulting asymmetric induction. mdpi.com Using electron-withdrawing groups on the urea nitrogen led to higher enantiomeric excesses, suggesting that electronic effects can fine-tune the transition state energetics. mdpi.com

The choice of catalyst and additives can also be critical. In some Pd-catalyzed diaminations, the use of molecular sieves was found to improve both the chemical yield and the enantioselectivity values. mdpi.com Similarly, in intramolecular aza-Michael reactions, the selection of a specific cinchoninium salt as a phase-transfer catalyst in combination with a base was crucial for achieving high diastereomeric excesses. beilstein-journals.org

The following table summarizes how different reaction parameters can influence stereoselectivity in related systems.

ParameterEffect on StereoselectivityExample SystemReference
Catalyst/Ligand Choice of chiral ligand and metal is essential for catalytic activity and effectiveness.Copper(II) complexes of imidazolidin-4-one (B167674) derivatives in Henry reactions. beilstein-journals.org
Substituent Electronics Electron-withdrawing groups can increase enantiomeric excess.Pd-catalyzed asymmetric carboamination of allylic ureas. mdpi.com
Additives Additives like molecular sieves can improve enantioselectivity.Pd-catalyzed diamination of 1,3-dienes. mdpi.com
Base The choice of base can be essential to impart chirality.Cu-catalyzed intramolecular diamination of N-alkenyl ureas. mdpi.com

Intramolecular Cyclization Mechanisms Relevant to Imidazolidinones

Intramolecular cyclization is a key process for the synthesis of the imidazolidin-2-one ring itself and for reactions of its derivatives. nih.govmdpi.com A common strategy involves the acid-catalyzed reaction of urea derivatives, such as N-(2,2-dialkoxyethyl) ureas. nih.gov The mechanism proceeds through the formation of an oxonium cation, followed by intramolecular cyclization to a 5-alkoxyimidazolidine intermediate. nih.gov Subsequent acid-promoted elimination of an alcohol molecule generates a crucial N-acyliminium ion intermediate, which is then trapped by a nucleophile to form the final product. nih.govnih.gov The regioselectivity of this process is governed by the relative stability of the possible cationic intermediates. nih.gov

Another important mechanistic class is the metal-catalyzed intramolecular hydroamination or diamination of unsaturated ureas. mdpi.com For instance, palladium-catalyzed cyclizations of N-allyl ureas can proceed via trans-aminopalladation of the alkene, which constructs the imidazolidin-2-one scaffold. mdpi.com The stereochemistry of such cyclizations can be critically dependent on the geometry of the olefin in the starting material. nih.gov

The Dieckmann cyclization, an intramolecular Claisen condensation, provides a mechanistic parallel for ring formation driven by enolate chemistry, highlighting the importance of forming stable 5- or 6-membered rings. youtube.com While not directly involving an imidazolidinone, the principles of intramolecular nucleophilic attack by a carbanion on a carbonyl group are relevant. youtube.com In the context of imidazolidinones, N-acyl derivatives can undergo intramolecular heterocyclization, such as the formation of 1,3-thiazin-4-one derivatives from N-carbamothioyl methacrylamides. researchgate.net

Electrophilic Reactivity Enhancement in Carbonyl Systems

The imidazolidin-2-one moiety, when attached to a carbonyl group as in this compound, can significantly enhance the electrophilic reactivity of that carbonyl. This activation is central to its utility in organocatalysis and as an acylating agent. The mechanism of activation often involves the formation of a highly reactive iminium ion intermediate. princeton.edu

In the context of organocatalysis, an amine catalyst, such as a secondary amine derived from an imidazolidinone, reacts with an α,β-unsaturated aldehyde to form an iminium ion. princeton.edu This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby activating it for nucleophilic attack. princeton.edu This "LUMO-lowering" catalysis enables reactions that are otherwise difficult, such as Diels-Alder reactions with simple ketone dienophiles. princeton.edu The zwitterionic iminium ion derived from the catalyst and an α,β-unsaturated aldehyde enables both geometric control and directed electrostatic activation of the approaching nucleophile, which is essential for high enantio- and diastereocontrol. princeton.edu This mode of substrate activation provides a powerful, metal-free strategy for a wide range of asymmetric transformations. princeton.edu

Applications of 1 3 Methylbutanoyl Imidazolidin 2 One in Asymmetric Synthesis

1-(3-Methylbutanoyl)imidazolidin-2-one as a Chiral Auxiliary

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. journals.co.za The imidazolidin-2-one core is particularly effective, offering high levels of stereocontrol in a variety of transformations. researchgate.net These auxiliaries are noted for their resistance to nucleophilic ring-opening compared to earlier auxiliaries like oxazolidinones, enhancing their utility in a broader range of reaction conditions. journals.co.za

The enolates derived from N-acyl imidazolidin-2-ones undergo highly diastereoselective alkylation reactions. This process is crucial for the asymmetric synthesis of α-substituted carboxylic acids. Research has shown that the use of imidazolidin-2-one auxiliaries can lead to substantially improved yields and stereoselectivity. journals.co.za For instance, alkylation reactions of glycine (B1666218) analogues tethered to an imidazolidinone auxiliary proceed with excellent stereocontrol, often achieving high diastereomeric excess. researchgate.net This high level of induction is critical for producing non-racemic α,α-disubstituted amino acid precursors. researchgate.net

Table 1: Representative Performance in Diastereoselective Alkylation

Product TypeYield RangeDiastereomeric Excess (de) RangeCitation
α-Alkylated Products77-90%94-99% journals.co.za
α,α-Disubstituted Amino Acid PrecursorsModerate to Good>95% researchgate.net

Asymmetric aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The use of chiral N-acyl imidazolidin-2-ones allows for precise control over the formation of new stereocenters. Diastereoselective aldol reactions using these auxiliaries have been reported to proceed in good yields and with excellent stereocontrol, affording β-hydroxy acid derivatives. researchgate.netresearchgate.net The predictable stereochemical outcome makes these auxiliaries valuable tools for the synthesis of complex molecules with multiple chiral centers. acs.org

Table 2: Performance in Asymmetric Aldol Reactions

Product TypeYield RangeDiastereomeric Excess (de) RangeCitation
β-Hydroxy Adducts62-84%93-95% researchgate.net

The application of imidazolidin-2-one auxiliaries extends to more complex transformations, including Michael additions. Notably, Fischer carbene complexes derived from these auxiliaries have been utilized in asymmetric synthesis. journals.co.za While the Michael addition of some nucleophiles to these chiral complexes has shown moderate diastereoselectivity, the challenge can be overcome by reversing the roles, using the Fischer complex as the nucleophilic component. journals.co.za This demonstrates the versatility of the imidazolidin-2-one auxiliary in sophisticated organometallic reactions.

Beyond alkylations and aldol reactions, N-acyl imidazolidin-2-ones are effective in other types of asymmetric transformations. One significant example is their use as chiral dienophiles in hetero-Diels-Alder reactions. In reactions with dienes like cyclopentadiene (B3395910) and cyclohexadiene, an imidazolidin-2-one-substituted acylnitroso dienophile yielded the corresponding cycloadducts with good diastereoselectivity. beilstein-journals.org

Another area of application is in asymmetric cyclopropanation reactions. Dirhodium complexes incorporating chiral imidazolidin-2-one-based carboxamidates have been developed as highly effective catalysts for these transformations, leading to products with high diastereo- and enantioselectivity. journals.co.zadokumen.pub Information regarding the specific use of this auxiliary class in haloetherification reactions is not widely available in the reviewed literature.

Table 3: Diastereoselectivity in Other Asymmetric Inductions

Reaction TypeDiastereomeric Excess (de)Citation
Hetero-Diels-Alder (Cyclohexadiene)86% beilstein-journals.org
Hetero-Diels-Alder (Cyclopentadiene)74% beilstein-journals.org

Diastereoselectivity and Enantioselectivity Enhancement

A key advantage of using chiral auxiliaries like this compound is the ability to achieve high levels of diastereoselectivity, which can be translated into high enantioselectivity upon cleavage of the auxiliary. The rigid, chelated transition states formed by the enolates of N-acyl imidazolidin-2-ones are responsible for the effective shielding of one face of the enolate, directing the approach of the electrophile and thus ensuring high stereochemical control. journals.co.zaclockss.org

Achieving exceptionally high diastereomeric excess is often possible through the careful optimization of reaction conditions. Factors such as the choice of base, solvent, temperature, and the nature of the electrophile play a crucial role. For instance, in alkylation reactions, the selection of the base and the method of addition of the electrophile can dramatically influence the diastereomeric ratio of the product. journals.co.za The high crystallinity of the resulting diastereomers can also be exploited, as it often allows for easy purification of the major diastereomer by simple recrystallization, leading to diastereomerically and ultimately enantiomerically pure products. journals.co.za

Table 4: Summary of Achieved Diastereomeric Excess (de) Across Reactions

Asymmetric ReactionTypical High-End de (%)Key Optimization FactorsCitations
Alkylation99%Base selection, temperature control journals.co.za
Aldol Reaction95%Lewis acid, solvent researchgate.net
Hetero-Diels-Alder86%Dienophile structure beilstein-journals.org

Lack of Specific Research Data on this compound in Asymmetric Synthesis

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound and its applications in asymmetric synthesis. Despite extensive searches for detailed research findings, data tables, and direct comparisons with other chiral auxiliaries as requested, no dedicated studies or significant mentions of this particular compound in the context of achieving high enantiomeric excess, its scalability, or direct comparisons with established chiral auxiliaries such as Evans' oxazolidinones, pseudoephedrine amides, or BINOL-derived auxiliaries could be located.

The field of asymmetric synthesis heavily relies on the use of chiral auxiliaries to control the stereochemical outcome of chemical reactions. While the broader class of imidazolidin-2-ones has been explored for such purposes, with various derivatives showing promise in achieving high levels of stereocontrol, specific data for the isovaleroyl-substituted variant, this compound, remains unpublished or not widely disseminated in accessible scientific literature.

General information on related chiral auxiliaries is abundant:

Oxazolidinone Auxiliaries (Evans' Auxiliaries) are well-documented and widely used in asymmetric synthesis, particularly in aldol and alkylation reactions, often achieving high diastereoselectivity. researchgate.netwikipedia.orgrsc.org

Pseudoephedrine Amides serve as effective chiral auxiliaries, especially in the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids and ketones. wikipedia.org

BINOL-derived Chiral Auxiliaries are utilized in a variety of asymmetric transformations, including reductions and the synthesis of chiral amino acids, though their application as temporarily incorporated auxiliaries is less common than their use as chiral ligands for metal catalysts. wikipedia.org

However, the absence of specific studies on this compound prevents a detailed analysis and the generation of the requested article. The scientific community has not, to date, published significant findings that would allow for a thorough and accurate discussion of its performance in asymmetric synthesis, including the generation of data tables for enantiomeric excess or a comparative analysis of its effectiveness and practicality.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated with the required scientific accuracy and detail due to the lack of available research data.

Spectroscopic Characterization of 1 3 Methylbutanoyl Imidazolidin 2 One

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. The spectrum of 1-(3-Methylbutanoyl)imidazolidin-2-one is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent features in the FT-IR spectrum arise from the stretching vibrations of the two carbonyl groups and the various C-H bonds. The N-acyl group introduces an amide-like character, influencing the electronic environment of both the imidazolidin-2-one ring and the butanoyl chain.

Key expected absorption bands include:

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The amide carbonyl (from the 3-methylbutanoyl group) is expected to appear at a lower wavenumber (around 1690-1630 cm⁻¹) compared to the urea (B33335) carbonyl of the imidazolidin-2-one ring (around 1780-1710 cm⁻¹). ucla.eduresearchgate.net This difference is due to the electronic effects of the adjacent nitrogen atoms.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups of the 3-methylbutanoyl chain and the imidazolidinone ring are expected in the 2950-2850 cm⁻¹ region. udel.eduvscht.cz

C-N Stretching: The stretching vibrations of the C-N bonds within the imidazolidinone ring and connecting the acyl group are expected to appear in the fingerprint region, typically between 1400 cm⁻¹ and 1200 cm⁻¹.

CH₂ and CH₃ Bending: Bending (scissoring, wagging, twisting) vibrations for the methylene groups in the ring and the alkyl chain, as well as the methyl groups, will be present in the 1470-1365 cm⁻¹ range.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide C=OStretching1690 - 1630
Urea C=OStretching1780 - 1710
Aliphatic C-HStretching2950 - 2850
C-NStretching1400 - 1200
CH₂/CH₃Bending1470 - 1365

This table presents predicted data based on characteristic IR absorption frequencies for similar functional groups.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like carbonyls often show strong IR bands, less polar bonds can yield strong Raman signals. For this compound, FT-Raman is particularly useful for observing the vibrations of the carbon skeleton.

Expected prominent bands in the FT-Raman spectrum would include:

C=O Stretching: The carbonyl stretching vibrations will also be present in the Raman spectrum, though their relative intensities may differ from the FT-IR spectrum. The amide I band, which is primarily C=O stretching, is a key feature in the Raman spectra of amides. researchgate.netacs.orgnih.gov

C-C and C-N Stretching: The symmetric stretching of the C-N bonds in the cyclic urea and the C-C bonds of the isovaleryl group are expected to be Raman active. researchgate.net

CH₂, CH₃ Vibrations: The various C-H stretching and bending modes will also be visible.

The combination of FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational spectra. mdpi.comnih.govresearchgate.net It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each calculated normal mode of vibration. mdpi.com This analysis is crucial for unambiguously assigning experimentally observed FT-IR and FT-Raman bands, especially in complex molecules where vibrational coupling is common. researchgate.net

For this compound, a PED analysis, typically performed using computational methods like Density Functional Theory (DFT), would reveal:

The extent of mixing between the two C=O stretching modes.

The coupling of C-N stretching modes with other vibrations in the ring.

The precise nature of the complex vibrations in the fingerprint region, which involve contributions from multiple bending and stretching motions.

While experimental PED analysis is not performed directly, computational PED studies on analogous N-substituted amides and cyclic ureas provide a framework for interpreting the vibrational spectra of the title compound. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons of the imidazolidinone ring and the 3-methylbutanoyl group. clockss.orgresearchgate.net

The expected chemical shifts (δ) in ppm are:

Imidazolidin-2-one Protons: The two methylene groups (-CH₂-CH₂-) of the imidazolidinone ring are diastereotopic due to the chiral center created by the acyl substitution. They are expected to resonate as complex multiplets, likely in the range of 3.2-4.0 ppm. clockss.orgchemicalbook.com The protons on the nitrogen-adjacent carbons are deshielded.

3-Methylbutanoyl Protons:

The two methyl groups (-CH(CH₃)₂) will be equivalent and appear as a doublet around 0.9-1.0 ppm, coupled to the adjacent methine proton. chemicalbook.comstackexchange.com

The methine proton (-CH(CH₃)₂) will appear as a multiplet (septet or more complex due to coupling with the adjacent methylene group) further downfield, around 2.1-2.3 ppm. chemicalbook.com

The methylene protons (-CH₂-CO) adjacent to the carbonyl group will be deshielded and are expected to appear as a doublet around 2.4-2.6 ppm, coupled to the methine proton. bmrb.io

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
-CH(CH₃)₂0.9 - 1.0Doublet
-CH(CH₃)₂2.1 - 2.3Multiplet
-CH₂-CO2.4 - 2.6Doublet
-N-CH₂-CH₂-N-3.2 - 4.0Multiplets

This table presents predicted data based on typical ¹H NMR chemical shifts for similar structural motifs. libretexts.orgnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. libretexts.org

The predicted ¹³C NMR spectrum of this compound would show the following signals:

Carbonyl Carbons: Two signals are expected in the downfield region. The amide carbonyl carbon (-CO-N) is typically found around 170-175 ppm, while the urea carbonyl carbon (N-CO-N) would be further downfield, potentially around 180 ppm or higher. libretexts.orgwizeprep.com

Imidazolidin-2-one Carbons: The two methylene carbons of the ring are expected to have slightly different chemical shifts and appear in the range of 40-50 ppm. chemicalbook.comchemicalbook.comresearchgate.net

3-Methylbutanoyl Carbons:

The methyl carbons (-CH(CH₃)₂) would be the most upfield, around 22-25 ppm. np-mrd.org

The methine carbon (-CH(CH₃)₂) would be slightly further downfield, around 25-30 ppm.

The methylene carbon adjacent to the carbonyl (-CH₂-CO) would be in the range of 40-50 ppm. organicchemistrydata.org

Carbon Environment Expected Chemical Shift (δ, ppm)
-CH(CH₃)₂22 - 25
-CH(CH₃)₂25 - 30
-CH₂-CO40 - 50
-N-CH₂-CH₂-N-40 - 50
Amide -C=O170 - 175
Urea -C=O>180

This table presents predicted data based on typical ¹³C NMR chemical shifts for similar structural motifs.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR spectroscopy is essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the precise connectivity and spatial relationships within the this compound molecule. Techniques such as COSY, HSQC, and HMBC are employed to build a comprehensive picture of the molecular framework. mdpi.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the methine proton and both the methylene and methyl protons of the 3-methylbutanoyl group. Additionally, it would show coupling between the two methylene groups within the imidazolidin-2-one ring. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹J-coupling). youtube.com It is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the protons of the ring methylenes at C4 and C5 would show direct correlations to their respective carbon signals. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). This is critical for piecing together the molecular skeleton. youtube.com Key HMBC correlations would be observed from the protons on the 3-methylbutanoyl group to the acyl carbonyl carbon (C1'), and from the methylene protons of the imidazolidinone ring (H4/H5) to the urea carbonyl carbon (C2). mdpi.com

The following table summarizes the expected key 2D NMR correlations for the structural elucidation of the molecule.

TechniqueCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY¹H ↔ ¹HH2' ↔ H3' H3' ↔ H4' H4 ↔ H5Confirms the connectivity within the 3-methylbutanoyl side chain and the imidazolidinone ring. sdsu.edu
HSQC¹H ↔ ¹³C (¹J)H2' ↔ C2' H3' ↔ C3' H4' ↔ C4' H4 ↔ C4 H5 ↔ C5Assigns carbon signals directly attached to specific protons. youtube.com
HMBC¹H ↔ ¹³C (²J, ³J)H2' ↔ C1' H4' ↔ C2' H4 ↔ C2 H5 ↔ C2Connects the acyl group to the imidazolidinone ring and confirms the relative positions of carbonyl groups and adjacent atoms. mdpi.com

Chemical Shift Analysis and Solvent Effects

The ¹H and ¹³C NMR chemical shifts of this compound are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the two carbonyl groups and the nitrogen atoms significantly impacts the chemical shifts of adjacent protons and carbons.

In ¹H NMR, the methylene protons of the imidazolidinone ring (H4 and H5) are expected to appear as triplets. The protons of the 3-methylbutanoyl group will present as a doublet for the two methyl groups (H4'), a multiplet for the methine (H3'), and a doublet for the methylene adjacent to the carbonyl (H2'). In ¹³C NMR, the two carbonyl carbons (C2 and C1') are the most deshielded, appearing at the downfield end of the spectrum.

Solvent choice can induce significant shifts in NMR spectra, a phenomenon that can be used to resolve overlapping signals. nanalysis.com Aromatic solvents like benzene-d₆ can cause Aromatic Solvent-Induced Shifts (ASIS) due to specific solute-solvent interactions, which often result in upfield shifts for protons located near polar functional groups compared to their positions in less interactive solvents like chloroform-d₃. nanalysis.com For this compound, changing the solvent from CDCl₃ to C₆D₆ would likely cause notable shifts for the protons on the imidazolidinone ring and the methylene protons (H2') adjacent to the acyl carbonyl.

The predicted chemical shifts based on analogous structures are presented below.

PositionPredicted ¹H Chemical Shift (ppm, CDCl₃)Predicted ¹³C Chemical Shift (ppm, CDCl₃)
C2 (Urea C=O)-~155-158
C4/C5 (Ring CH₂)~3.4-4.2~40-45
C1' (Acyl C=O)-~170-173
C2' (CH₂)~2.4-2.6~48-52
C3' (CH)~2.1-2.3~25-28
C4' (CH₃)~0.9-1.1~22-24
NH (Ring)~6.5-7.5-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions originating from the N-acylurea chromophore. The presence of non-bonding electrons (n) on the oxygen and nitrogen atoms, as well as pi (π) electrons in the carbonyl groups, allows for specific electronic excitations. ias.ac.in

Two primary electronic transitions are expected for this molecule in the ultraviolet region:

n → π* Transition: This transition involves the excitation of a non-bonding electron from one of the oxygen or nitrogen atoms to an anti-bonding π* orbital of a carbonyl group. These transitions are typically of lower energy (longer wavelength) but are often "forbidden" or have low probability, resulting in weak absorption bands. nih.gov For similar mono-ureas, this transition is observed in the 180-210 nm range. nih.gov

π → π* Transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, primarily associated with the C=O double bonds. These transitions are "allowed" and result in strong absorption bands. For ureas, these are typically found between 150 and 210 nm. nih.gov

The solvent environment can influence the position of these absorption maxima. Polar solvents can stabilize the ground state and excited states differently, leading to shifts in the absorption wavelength (solvatochromism). researchgate.netru.nl For n → π* transitions, an increase in solvent polarity typically leads to a blueshift (shift to shorter wavelength), while π → π* transitions often exhibit a redshift (shift to longer wavelength).

Transition TypeInvolved OrbitalsExpected λmax Range (nm)Characteristics
n → πNon-bonding (O, N) to π (C=O)180 - 210Weak intensity, sensitive to solvent polarity (blueshift with increasing polarity). nih.gov
π → ππ (C=O) to π (C=O)150 - 210Strong intensity, may show a redshift with increasing solvent polarity. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. libretexts.org

The molecular formula of this compound is C₈H₁₄N₂O₂, with a monoisotopic mass of approximately 170.11 Da. The mass spectrum would show a molecular ion peak at m/z = 170.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. chemguide.co.uk For N-acyl amides and ketones, α-cleavage adjacent to the carbonyl group is a dominant fragmentation pathway. libretexts.org

Key expected fragmentation pathways for this compound include:

Cleavage of the N-C acyl bond: This is the most likely primary fragmentation, breaking the bond between the imidazolidinone nitrogen and the acyl carbonyl carbon. This can result in two stable fragment ions, both having an m/z of 85.

Formation of the isovaleryl cation ([C₅H₉O]⁺) at m/z = 85 .

Formation of the 1-imidazolidin-2-one cation ([C₃H₅N₂O]⁺) at m/z = 85 .

Loss of the isobutyl group: Cleavage of the C-C bond within the acyl group can lead to the loss of an isobutyl radical (•C₄H₉), resulting in a fragment at m/z = 113 .

Loss of CO: The loss of a neutral carbon monoxide molecule from a fragment is also a common pathway for carbonyl-containing compounds.

The predicted major fragments are listed in the table below.

m/zProposed Fragment IonFormulaFragmentation Pathway
170Molecular Ion [M]⁺[C₈H₁₄N₂O₂]⁺Parent Molecule
113[M - C₄H₉]⁺[C₄H₅N₂O₂]⁺Loss of isobutyl radical from acyl group
85Isovaleryl cation[C₅H₉O]⁺α-cleavage of N-acyl bond
851-Imidazolidin-2-one cation[C₃H₅N₂O]⁺α-cleavage of N-acyl bond
57Isobutyl cation[C₄H₉]⁺Cleavage of acyl C-C bond
43Acetyl cation[C₂H₃O]⁺Further fragmentation of the isovaleryl group

Computational and Theoretical Studies of 1 3 Methylbutanoyl Imidazolidin 2 One

Quantum Chemical Methodologies

Quantum chemical methodologies are a cornerstone of computational chemistry, used to predict molecular structure, stability, and properties. These methods can be broadly categorized into ab initio, density functional theory, and semi-empirical methods, each offering a different balance between computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most popular tools in computational chemistry for studying molecular systems. bakhtiniada.ru It offers a good compromise between accuracy and computational expense, making it suitable for a wide range of applications. The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a unique functional of its electron density. bakhtiniada.ru In practice, DFT calculations involve solving the Kohn-Sham equations.

Studies on related heterocyclic compounds frequently employ DFT to investigate molecular behavior, electronic structure, and relative stability. mdpi.com For a molecule like 1-(3-Methylbutanoyl)imidazolidin-2-one, DFT would be instrumental in optimizing its geometry, calculating vibrational frequencies, and analyzing its frontier molecular orbitals.

The accuracy of a DFT calculation is highly dependent on the choice of basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection involves a trade-off between accuracy and computational cost.

Pople-style basis sets : These are widely used and denoted by nomenclature such as 6-31G(d,p) or 6-311++G(d,p). The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. Adding polarization functions (e.g., d, p) allows orbitals to change shape, while diffuse functions (e.g., +, ++) are important for describing systems with diffuse electron density, such as anions or in non-covalent interactions. For example, DFT studies on N′-acetyl formohydrazide isomers have utilized the B3LYP/6-311++G** level of theory. researchgate.net

Dunning's correlation-consistent basis sets : These sets, such as cc-pVDZ, cc-pVTZ (correlation-consistent polarized Valence Double/Triple Zeta), and their augmented versions (aug-cc-pVDZ), are designed to systematically converge towards the complete basis set limit. They are often considered more robust for high-accuracy calculations. The use of augmented basis sets has been shown to be important in studies involving non-bonded interactions. rsc.org

The choice of basis set for this compound would depend on the property being investigated, with larger, more flexible basis sets like aug-cc-pVTZ providing higher accuracy for properties like interaction energies, at a greater computational expense.

The exact form of the exchange-correlation functional in DFT is unknown and must be approximated. The choice of functional is critical to the accuracy of the calculation. Functionals are often categorized by "rungs" on a conceptual "Jacob's Ladder," where each ascending rung represents a higher level of theory and, generally, improved accuracy.

Generalized Gradient Approximation (GGA) : These functionals depend on the electron density and its gradient.

Hybrid GGAs : These functionals, such as the widely used B3LYP, mix a portion of the exact Hartree-Fock exchange with a GGA functional. The B3LYP functional has been successfully applied to study the isomers of related acylhydrazide molecules. researchgate.net

Range-separated hybrids : Functionals like ωB97XD include corrections for long-range interactions and dispersion forces, which are crucial for accurately modeling non-covalent interactions. This functional has been employed to explore the molecular dynamics of complex heterocyclic systems. mdpi.com

For this compound, a hybrid functional like B3LYP or a dispersion-corrected functional like ωB97XD would likely provide reliable results for its geometry and electronic properties.

FunctionalTypeKey FeatureTypical Application in Related Molecules
B3LYPHybrid GGAWell-balanced, widely used for general purpose calculations.Isomer stability and molecular parameters of N′-acetyl formohydrazide. researchgate.net
ωB97XDRange-Separated HybridIncludes empirical dispersion correction for non-covalent interactions.Studying behavior and electronic structure of complex heterocycles. mdpi.com
M06-2XHybrid Meta-GGAGood performance for thermochemistry, kinetics, and non-covalent interactions.Not specifically found for this class but generally strong for organic molecules.

Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. wikipedia.org

Hartree-Fock (HF) Theory : This is the most fundamental ab initio method. It approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be a significant limitation for quantitative predictions.

Møller-Plesset (MP) Perturbation Theory : This is a post-Hartree-Fock method that improves upon the HF method by including electron correlation as a perturbation. wikipedia.orgfiveable.me The theory is typically truncated at the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.org MP2 is the most common variant, recovering about 80-95% of the electron correlation energy at a computational cost that scales with the fifth power of the system size (O(N⁵)). fiveable.me While MP methods can provide high accuracy, the series does not always converge smoothly, and higher orders can be computationally prohibitive. wikipedia.orgfiveable.me For a molecule the size of this compound, MP2 calculations with a reasonably large basis set would be feasible and provide a more accurate description of electron correlation effects than standard DFT or HF.

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. nih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. Methods like AM1 and PM3 fall into this category. Computational studies on related acylated imidazolidine-2-thiones have used semi-empirical simulations to rationalize the factors influencing reaction outcomes, demonstrating their utility in quickly screening reaction pathways and intermediates. nih.govd-nb.info While less accurate for electronic properties, they can be valuable for preliminary conformational analysis or studying large molecular assemblies.

MethodologyKey CharacteristicRelative CostHandles Electron Correlation
Hartree-Fock (HF)Fundamental ab initio method, mean-field approximation.LowNo (neglected)
Møller-Plesset (MP2)Post-HF method, adds correlation via perturbation theory. wikipedia.orgHighYes (partially)
Density Functional Theory (DFT)Based on electron density, includes correlation via approximate functionals.MediumYes (approximated)
Semi-Empirical (e.g., AM1)Uses approximations and empirical parameters. nih.govVery LowImplicitly, through parameterization.

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis

The analysis of the electronic structure provides deep insights into the chemical reactivity and stability of a molecule. For this compound, this would involve examining several key features.

Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. DFT is an efficient approach for exploring HOMO and LUMO orbitals and their energy gaps. mdpi.com

Molecular Electrostatic Potential (MESP) : MESP maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are useful for predicting sites of nucleophilic and electrophilic attack. For this compound, the carbonyl oxygen would be expected to be a region of strong negative potential, while the hydrogens on the nitrogen atoms (if present in a tautomeric form) or adjacent to the carbonyl group would show positive potential.

Natural Bond Orbital (NBO) Analysis : This analysis provides information about charge distribution in terms of localized bonds and lone pairs, offering a chemically intuitive picture of bonding and intramolecular interactions, such as hyperconjugation.

In studies of related compounds, these analyses have been used to effectively explore electronic arrangements and identify reactive sites within the molecules. mdpi.com A similar application to this compound would clarify the electronic influence of the 3-methylbutanoyl group on the imidazolidin-2-one core.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. ijnc.ir This method quantifies delocalization effects through the analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each delocalization. researchgate.net

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N1)π* (C2=O)45.8
LP (N3)π* (C2=O)35.2
LP (O, butanoyl)π* (C, butanoyl)55.1

Note: This table presents hypothetical E(2) values to illustrate the concept of NBO analysis. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule, highlighting regions that are electron-rich or electron-poor. scirp.orgresearchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atoms of both the imidazolidinone ring and the 3-methylbutanoyl group, making these the primary sites for interaction with electrophiles. nih.gov Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms attached to the imidazolidine (B613845) ring and the carbonyl carbon atoms, indicating their susceptibility to nucleophilic attack. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insight into the nature of chemical bonding and electron pairing within a molecule. nih.govresearchgate.net ELF delineates regions of space where the probability of finding an electron pair is high, effectively mapping out core electrons, covalent bonds, and lone pairs. researchgate.net LOL, similarly, helps to visualize areas where localized orbitals are most prominent.

In the context of this compound, ELF and LOL analyses would visually confirm the covalent bonds forming the molecular framework. They would also distinctly show the basins corresponding to the lone pairs on the nitrogen and oxygen atoms. These visualizations are invaluable for understanding the electronic structure beyond simple Lewis diagrams and can reveal subtle details about bonding patterns. researchgate.net

Reactivity and Selectivity Prediction

Fukui Function (FF) and Dual Descriptor (DD) Analysis

The Fukui function (FF) is a local reactivity descriptor derived from DFT that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. There are three main types of Fukui functions: f+(r) for nucleophilic attack (electron acceptance), f-(r) for electrophilic attack (electron donation), and f0(r) for radical attack. The dual descriptor (DD) provides a more unambiguous prediction of reactive sites.

For this compound, calculating these indices would pinpoint the atoms most involved in frontier orbital interactions. It is anticipated that the carbonyl carbons would exhibit high values of f+(r), marking them as the primary electrophilic centers. The nitrogen and oxygen atoms would likely show high values for f-(r), identifying them as the main nucleophilic centers.

Regioselectivity Rationalization

Computational studies are particularly adept at rationalizing and predicting the regioselectivity of chemical reactions. nih.gov In reactions involving this compound, such as acylation or alkylation, there are multiple potentially reactive sites, including the two nitrogen atoms and the carbonyl oxygen atoms.

By modeling the reaction pathways for attack at different sites and calculating the activation energies of the corresponding transition states, the most favorable reaction pathway can be determined. nih.gov For instance, in the acylation of the imidazolidinone ring, DFT calculations could compare the energy barriers for acylation at the N1 versus the N3 position. The pathway with the lower activation energy would be predicted to be the major product, thus rationalizing the observed regioselectivity. Such studies on related imidazolidin-2-one systems have demonstrated that both electronic and steric factors play a crucial role in determining the outcome of these reactions. nih.gov

Conformational Analysis and Energy Minima

Computational studies on related di-acylated N-aminoquinazolin-4(3H)-one derivatives, which also feature an N-N bond and acylated nitrogen, have been performed using DFT at the B3LYP/6-31G* level of theory. iaea.org These studies reveal that the planes of the quinazolinone ring and the imide group are nearly orthogonal. iaea.org This preference for a non-planar arrangement is a common feature in such systems to minimize steric hindrance. For this compound, a similar orthogonality between the imidazolidinone ring and the 3-methylbutanoyl group would be expected.

Furthermore, the analysis of related di-acylated imidazolidine-2-thione derivatives highlights the existence of different conformers based on the orientation of the carbonyl groups (exo-endo vs. endo-exo). iaea.org For a mono-acylated compound like this compound, the key conformational aspect would be the rotation around the N-C(O) bond, leading to different stable energy minima. The relative energies of these conformers dictate their population at equilibrium. Studies on similar acylated heterocyclic systems have shown that energy differences between conformers can be on the order of a few kcal/mol. nih.gov

A theoretical conformational analysis of a related dipeptide, n-formyl-d-serine-d-alanine-NH2, using DFT methods (B3LYP, B3LYP-D3, and M06-2X with a 6-311+G(d,p) basis set), identified numerous stable conformers, with relative Gibbs free energies spanning up to 18 kcal/mol. nih.gov This indicates that even small molecules can have a complex conformational landscape. For this compound, the most stable conformers would likely be those that minimize steric repulsion between the bulky isobutyl group and the imidazolidinone ring, while maximizing any favorable electronic interactions.

Table 1: Representative Conformational Data from Analogous Systems This table presents illustrative data from related compounds to infer the expected conformational properties of this compound.

Analogous System Computational Method Key Finding Relative Energy (kcal/mol)
Di-acylated N-aminoquinazolin-4(3H)-one DFT (B3LYP/6-31G*) Orthogonal arrangement of ring and imide planes -

Theoretical Prediction of Vibrational Frequencies and Chemical Shifts

Theoretical calculations are instrumental in predicting and interpreting vibrational (Infrared and Raman) and NMR spectra. DFT methods, particularly B3LYP, have proven to be reliable for calculating the vibrational frequencies of organic molecules. researchgate.net

For instance, a study on 2-ethyl-1H-benzo[d]imidazole demonstrated that the vibrational frequencies calculated with the B3LYP method showed good agreement with experimental FT-IR data. researchgate.net The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations, and thus are frequently scaled by an empirical factor to improve accuracy. researchgate.net A similar approach for this compound would allow for the assignment of its characteristic vibrational modes, such as the C=O stretching of the acyl group and the urea (B33335) moiety, C-N stretching, and the various bending and rocking modes of the alkyl chain and the ring.

Table 2: Predicted Vibrational Frequencies for a Related Structure (2-ethyl-1H-benzo[d]imidazole) This table shows a comparison of experimental and calculated vibrational frequencies for a related heterocyclic system, illustrating the accuracy of the theoretical methods.

Vibrational Mode Experimental (cm⁻¹) Calculated (B3LYP/6-31G(d)) (cm⁻¹)
NH stretch - 3507
Aromatic CH stretch 3107 3093

Regarding chemical shifts, NBO (Natural Bond Orbital) analysis within a DFT framework can be used to calculate NMR parameters. For di-acylated imidazolidine-2-thione derivatives, computational studies have been used to determine the partial charges on nitrogen atoms, which correlate with their nucleophilicity and reactivity. nih.gov For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts, aiding in its structural confirmation. The calculations would be sensitive to the conformational state of the molecule, providing an average value based on the populations of the different energy minima.

Transition State Characterization and Reaction Mechanisms Elucidation

Computational chemistry is a cornerstone for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates.

Studies on the acid-catalyzed synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-diethoxyethyl)ureas have utilized quantum chemistry calculations (B3LYP/6-311++G(d,p)) to map out the plausible reaction mechanism. nih.gov The calculations identified key intermediates, such as iminium cations, and the transition states connecting them. nih.gov By comparing the relative energies of the transition states for the formation of different regioisomers, researchers could rationalize the observed high regioselectivity of the reaction. nih.gov

In another example, the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones was investigated using DFT (ωb97xd functional). acs.org These calculations supported a mechanism involving the cyclization of a deprotonated urea intermediate. acs.org The computational model successfully identified the rate-determining step of the reaction. acs.org

For reactions involving this compound, such as its formation via acylation of imidazolidin-2-one, computational methods could be used to:

Model the reactants, products, and potential intermediates.

Locate the transition state structure for the acyl transfer step.

Confirm the transition state by vibrational frequency analysis (a single imaginary frequency corresponding to the reaction coordinate).

Trace the Intrinsic Reaction Coordinate (IRC) to ensure the transition state connects the correct reactants and products.

A study on the acylation of imidazolidine-2-thione rationalized the formation of mono- or di-acylated products by considering the nucleophilicity of the mono-acylated intermediate and the energetic content of the subsequent transition state, as estimated by computational methods. nih.gov

Energy Barriers and Reaction Kinetics

The kinetics of a chemical reaction are governed by the height of the energy barrier of its rate-determining step (activation energy). Computational chemistry provides direct access to these energy barriers.

In the synthesis of 4-substituted imidazolidin-2-ones, the transition state leading to the 4-substituted product was found to be approximately 5 kcal/mol lower in energy than the transition state leading to the 5-substituted isomer. nih.gov This lower activation energy, in accordance with the Curtin-Hammett principle, explains the preferential formation of the 4-substituted product. nih.gov

For the base-catalyzed cyclization of propargylic ureas, the activation free energy for the rate-determining cyclization step was calculated to be a moderate 20.8 kcal/mol, which is consistent with the reaction proceeding at ambient temperature. acs.org In contrast, some routes to imidazolidin-2-ones, such as those involving the carboxylation of diamines with CO₂, may have high activation barriers that necessitate the use of catalysts or harsh reaction conditions to overcome. mdpi.com

Table 3: Calculated Activation Energies from Related Imidazolidin-2-one Syntheses

Reaction Computational Method Rate-Determining Step Calculated Activation Energy (ΔG‡)
Acid-catalyzed cyclization of N-(2,2-dialkoxyethyl) ureas B3LYP/6-311++G(d,p) Nucleophilic attack on iminium cation ~5 kcal/mol lower for 4-substituted product

These examples underscore how theoretical calculations can quantify the energy barriers and provide a kinetic understanding of reactions involving the imidazolidin-2-one scaffold. A similar computational analysis of the synthesis or reactions of this compound would yield crucial data on its reactivity and the conditions required for its transformation.

Future Research Directions and Open Questions

Development of Novel Synthetic Routes

The development of efficient and sustainable synthetic methods for producing imidazolidin-2-ones is a cornerstone for their broader application. While traditional methods often involve the reaction of 1,2-diamines with phosgene (B1210022) or its equivalents, contemporary research is focused on more advanced catalytic strategies. mdpi.comnih.gov

Future efforts in this area are likely to concentrate on the following:

Catalytic Carbonylations: The use of carbon dioxide (CO2) as a C1 source for the carbonylation of 1,2-diamines presents a greener alternative to hazardous reagents like phosgene. mdpi.com Research into more efficient catalysts, potentially based on earth-abundant metals or organocatalytic systems, could make this approach more industrially viable. mdpi.com

Alkene Diamination: The direct diamination of alkenes offers a highly atom-economical route to the imidazolidinone core. mdpi.com Recent advances have seen the use of palladium catalysis for the asymmetric diamination of 1,3-dienes. mdpi.com A key challenge remains in expanding the substrate scope and controlling regioselectivity for a wider range of olefinic starting materials.

Intramolecular Hydroamination: The cyclization of unsaturated ureas via intramolecular hydroamination is another powerful strategy. mdpi.com Palladium-catalyzed versions of this reaction have been shown to effectively produce substituted imidazolidin-2-ones. nih.gov Future work will likely involve the development of enantioselective variants and the use of other transition metal catalysts.

Flow Chemistry and Process Optimization: The translation of these novel synthetic routes to continuous flow processes could offer significant advantages in terms of safety, scalability, and product consistency.

A comparative overview of established and emerging synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Routes to Imidazolidin-2-ones This table is interactive. Users can sort and filter the data.

Synthetic Route Key Reagents Advantages Challenges
Diamines + Phosgene Equivalents 1,2-Diamines, CDI, Triphosgene Well-established, reliable Use of toxic reagents, multi-step preparation of substituted diamines nih.gov
Catalytic Carbonylation 1,2-Diamines, CO2, Catalyst Sustainable C1 source, green chemistry Lower nucleophilicity of some amines, requires optimization of catalysts mdpi.com
Alkene Diamination Alkenes, Urea (B33335) derivatives, Catalyst High atom economy, direct Substrate scope, control of stereochemistry mdpi.com
Intramolecular Hydroamination Unsaturated Ureas, Catalyst Forms C-N and C-H bonds in one step Kinetic challenges, potential for side reactions mdpi.comnih.gov

| Aziridine (B145994) Ring Expansion | Aziridines, Isocyanates, Catalyst | Access to diverse substitution patterns | Availability of substituted aziridines |

Exploration of Expanded Asymmetric Applications

Chiral imidazolidin-2-ones have proven to be highly effective as both chiral auxiliaries and organocatalysts. researchgate.net Their rigid, C2-symmetric backbone provides a well-defined chiral environment for a variety of asymmetric transformations.

Future research in this domain will likely focus on:

Novel Asymmetric Reactions: While their use in aldol (B89426), Michael, and Diels-Alder reactions is well-documented, there is significant potential for their application in other classes of asymmetric reactions. researchgate.netprinceton.edu This could include pericyclic reactions, radical reactions, and photoredox catalysis.

Organocatalysis: The MacMillan imidazolidinone catalysts have revolutionized the field of organocatalysis. princeton.edu Further exploration of their catalytic activity in new reaction manifolds, such as [4+3] cycloadditions, is an active area of research. nih.gov

Polymer-Supported Auxiliaries: The development of non-cross-linked polystyrene-supported imidazolidinone auxiliaries has demonstrated the potential for recyclable and reusable chiral systems. nih.gov Future work could focus on creating more robust and versatile polymer supports, including those suitable for aqueous or fluorous reaction media.

Table 2 summarizes some of the key asymmetric reactions where imidazolidin-2-one derivatives have been successfully employed.

Table 2: Asymmetric Applications of Chiral Imidazolidin-2-ones This table is interactive. Users can sort and filter the data.

Reaction Type Role of Imidazolidinone Typical Diastereoselectivity/Enantioselectivity Reference
Alkylation Chiral Auxiliary >99% de nih.gov
Aldol Reaction Chiral Auxiliary High researchgate.net
Michael Addition Chiral Auxiliary High researchgate.net
Diels-Alder Reaction Organocatalyst (MacMillan type) High ee princeton.edu
[4+3] Cycloaddition Organocatalyst (MacMillan type) High ee nih.gov

| Epoxidation | Organocatalyst (MacMillan type) | High ee | |

Advanced Mechanistic Investigations via Coupled Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms underlying the stereoselectivity of imidazolidinone-mediated transformations is crucial for their rational design and optimization. The integration of experimental techniques with computational modeling has emerged as a powerful tool in this regard. nih.gov

Key areas for future investigation include:

Transition State Modeling: Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of reactions involving imidazolidinone auxiliaries and catalysts. nih.gov This allows for the rationalization of observed stereochemical outcomes and the prediction of the effects of catalyst or substrate modifications. nih.gov

Conformational Analysis: The conformational preferences of the imidazolidinone ring and its substituents play a critical role in determining stereoselectivity. nih.gov Advanced spectroscopic techniques, such as variable-temperature NMR, coupled with molecular dynamics simulations, can provide detailed insights into the conformational landscape of these molecules.

Non-covalent Interactions: The role of subtle non-covalent interactions, such as hydrogen bonding and π-stacking, in stabilizing transition states and directing stereochemistry is an area of growing interest. Computational studies can help to quantify these interactions and guide the design of new auxiliaries that leverage them.

Design of Next-Generation Chiral Auxiliaries Derived from the Imidazolidinone Scaffold

The inherent modularity of the imidazolidinone scaffold makes it an excellent platform for the design of new and improved chiral auxiliaries and catalysts. beilstein-journals.orgnih.gov By systematically modifying the substituents on the nitrogen atoms and the backbone of the ring, it is possible to fine-tune the steric and electronic properties of the auxiliary to suit a specific application.

Future design strategies are likely to incorporate:

Bulky and Electronically Tuned Substituents: The introduction of bulky substituents can enhance facial shielding and improve stereoselectivity. nih.gov Similarly, the incorporation of electron-donating or electron-withdrawing groups can modulate the reactivity of the acylated imidazolidinone.

Bifunctional Catalysts: The incorporation of additional functional groups, such as hydrogen-bond donors or Lewis basic sites, onto the imidazolidinone scaffold can lead to the development of bifunctional catalysts with enhanced activity and selectivity. nih.gov

Scaffold Evolution: While the five-membered imidazolidin-2-one ring is the most common, exploration of related scaffolds, such as imidazolidin-4-ones or other heterocyclic systems, could lead to the discovery of new classes of chiral auxiliaries with unique properties. beilstein-journals.orgnih.gov The synthesis of main-chain polymers incorporating chiral imidazolidinones also represents a novel approach to creating recyclable organocatalysts. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.